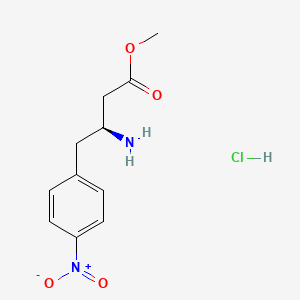
methyl(3S)-3-amino-4-(4-nitrophenyl)butanoatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(3S)-3-amino-4-(4-nitrophenyl)butanoatehydrochloride is a chemical compound with a complex structure that includes an amino group, a nitrophenyl group, and a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl(3S)-3-amino-4-(4-nitrophenyl)butanoatehydrochloride typically involves the esterification of 3-amino-4-(4-nitrophenyl)butanoic acid with methanol in the presence of a strong acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The hydrochloride salt is then formed by reacting the ester with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the compound, making the process more sustainable and versatile compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
Methyl(3S)-3-amino-4-(4-nitrophenyl)butanoatehydrochloride can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often used.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl(3S)-3-amino-4-(4-nitrophenyl)butanoatehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of methyl(3S)-3-amino-4-(4-nitrophenyl)butanoatehydrochloride involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-nitrophenyl)butanoate
- Methyl 3-hydroxy-4-(4-nitrophenyl)-4-oxo-2-butenoate
- Methyl 4-(4-bromophenyl)butanoate
Uniqueness
Methyl(3S)-3-amino-4-(4-nitrophenyl)butanoatehydrochloride is unique due to the presence of both an amino group and a nitrophenyl group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets .
Biological Activity
Methyl(3S)-3-amino-4-(4-nitrophenyl)butanoate hydrochloride is a compound of significant interest due to its potential biological activities, particularly in pharmacological applications. This article provides an overview of its biological activity, focusing on its mechanisms, potential therapeutic uses, and relevant research findings.
- Chemical Name : Methyl(3S)-3-amino-4-(4-nitrophenyl)butanoate hydrochloride
- CAS Number : Not specified in the sources
- Molecular Formula : Not specified in the sources
- Molecular Weight : Not specified in the sources
Methyl(3S)-3-amino-4-(4-nitrophenyl)butanoate hydrochloride is part of a class of compounds that modulate various biological pathways. Research indicates that it can interact with G-protein coupled receptors (GPCRs), which are critical for many physiological processes. Specifically, this compound has been shown to act as an antagonist for several receptors, including:
- Motilin Receptor
- Purinergic Receptors (P2Y1)
- Serotonin Receptor (5-HT2B)
- Voltage-Gated Potassium Channel (Kv1.3)
These interactions suggest that the compound may have applications in treating conditions related to these pathways, such as gastrointestinal disorders and mood regulation disorders .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of similar compounds derived from amino acid structures. For instance, derivatives of methyl(3S)-3-amino-4-(4-nitrophenyl)butanoate hydrochloride have demonstrated significant activity against various strains of bacteria and fungi. The dose-dependent nature of this activity indicates potential for therapeutic use in infections resistant to conventional treatments .
Case Studies
- Case Study on Antimicrobial Effects : In a study examining various derivatives, compounds similar to methyl(3S)-3-amino-4-(4-nitrophenyl)butanoate were tested against Candida species. The results indicated a promising anti-Candida effect, suggesting that modifications to the structure could enhance efficacy against fungal infections .
- Pharmacological Applications : The compound's ability to modulate serotonin receptors hints at its potential use in treating mood disorders. The modulation of these receptors can influence neurotransmitter systems involved in anxiety and depression, making it a candidate for further clinical investigation .
Research Findings and Data Tables
The following table summarizes key findings related to the biological activity of methyl(3S)-3-amino-4-(4-nitrophenyl)butanoate hydrochloride:
Properties
Molecular Formula |
C11H15ClN2O4 |
|---|---|
Molecular Weight |
274.70 g/mol |
IUPAC Name |
methyl (3S)-3-amino-4-(4-nitrophenyl)butanoate;hydrochloride |
InChI |
InChI=1S/C11H14N2O4.ClH/c1-17-11(14)7-9(12)6-8-2-4-10(5-3-8)13(15)16;/h2-5,9H,6-7,12H2,1H3;1H/t9-;/m0./s1 |
InChI Key |
RAANXWNXFJERMB-FVGYRXGTSA-N |
Isomeric SMILES |
COC(=O)C[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |
Canonical SMILES |
COC(=O)CC(CC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















